molecular formula C10H12OS B12628358 2-Benzylidene-1,2lambda~4~-oxathiolane CAS No. 922191-44-4

2-Benzylidene-1,2lambda~4~-oxathiolane

Cat. No.: B12628358
CAS No.: 922191-44-4
M. Wt: 180.27 g/mol
InChI Key: SBAHYXDFKPUPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylidene-1,2lambda~4~-oxathiolane is a heterocyclic compound that features a sulfur atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-1,2lambda~4~-oxathiolane typically involves the condensation of benzaldehyde with 1,2-oxathiolane. This reaction is often catalyzed by a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under mild conditions . The reaction proceeds through a [3 + 2] cycloaddition mechanism, resulting in the formation of the desired oxathiolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Flash vacuum pyrolysis (FVP) is another method used to produce oxathiolane derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-1,2lambda~4~-oxathiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

2-Benzylidene-1,2lambda~4~-oxathiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylidene-1,2lambda~4~-oxathiolane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The sulfur atom in the oxathiolane ring plays a crucial role in these reactions, facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 2-Benzylidene-1,2lambda~4~-oxathiolane is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in various chemical transformations and applications.

Properties

CAS No.

922191-44-4

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-benzylideneoxathiolane

InChI

InChI=1S/C10H12OS/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-3,5-6,9H,4,7-8H2

InChI Key

SBAHYXDFKPUPNL-UHFFFAOYSA-N

Canonical SMILES

C1COS(=CC2=CC=CC=C2)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.